molecular formula C11H15F2NO B1414718 {[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine CAS No. 1019528-43-8

{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine

Cat. No.: B1414718
CAS No.: 1019528-43-8
M. Wt: 215.24 g/mol
InChI Key: RQJOJEQRVLYQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine ( 1019528-43-8) is an organic compound with the molecular formula C 11 H 15 F 2 NO and a molecular weight of 215.24 g/mol. This phenylamine derivative features a difluoromethoxy group attached to a phenyl ring, which is a key structural motif in the development of novel agrochemicals. The compound is characterized by its SMILES notation: CC(NCC1=CC=C(OC(F)F)C=C1)C . The primary research application of this compound and its structural analogs is in the field of agricultural chemistry, specifically for the protection of crops. It belongs to a class of 4-substituted phenylamine derivatives that have been investigated for their efficacy in combating undesired phytopathogenic microorganisms. As such, it serves as a valuable building block or intermediate in the synthesis and development of new fungicidal agents . [HANDLING & USAGE] This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-8(2)14-7-9-3-5-10(6-4-9)15-11(12)13/h3-6,8,11,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJOJEQRVLYQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

To synthesize {[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine, we can break down the process into several key steps:

  • Synthesis of 4-(Difluoromethoxy)aniline : This involves reacting 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, followed by reaction with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is then reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents.

  • Synthesis of this compound : This step would typically involve the reaction of 4-(difluoromethoxy)aniline with a suitable alkylating agent to introduce the propan-2-yl group. A common approach might involve using a reductive amination reaction with propan-2-one (acetone) in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride.

Detailed Synthesis Steps

Step 1: Synthesis of 4-(Difluoromethoxy)aniline
  • Starting Materials : 4-nitrophenol, sodium hydroxide, monochlorodifluoromethane, ferric oxide, activated carbon, water, hydrazine.
  • Reaction Conditions : Alkaline conditions for the first step, followed by catalytic reduction.
  • Yield and Purity : High yield and purity achievable through optimized conditions.
Step 2: Synthesis of this compound
  • Starting Materials : 4-(difluoromethoxy)aniline, propan-2-one (acetone), sodium borohydride or sodium triacetoxyborohydride.
  • Reaction Conditions : Reductive amination conditions, typically in a solvent like methanol or ethanol.
  • Yield and Purity : Dependent on reaction conditions and catalyst efficiency.

Data Tables

Table 1: Synthesis of 4-(Difluoromethoxy)aniline

Step Reaction Conditions Yield/Purity
1 4-Nitrophenol to sodium acetamidophenate Sodium hydroxide High
2 Formation of 4-(difluoromethoxy)nitrobenzene Monochlorodifluoromethane, alkaline High
3 Reduction to 4-(difluoromethoxy)aniline Ferric oxide, activated carbon, water, hydrazine >98.5% purity

Table 2: Proposed Synthesis of this compound

Step Reaction Conditions Yield/Purity
1 Reductive amination with propan-2-one Sodium borohydride or sodium triacetoxyborohydride, methanol/ethanol Dependent on conditions

Research Findings and Challenges

The synthesis of this compound involves complex organic chemistry reactions. The key challenge lies in optimizing the conditions for the reductive amination step to achieve high yields and purity. Additionally, ensuring the stability and safety of the difluoromethoxy group throughout the synthesis is crucial.

Chemical Reactions Analysis

Types of Reactions

{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce different amine derivatives, and substitution reactions can result in compounds with new functional groups replacing the difluoromethoxy group .

Scientific Research Applications

{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. This interaction can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with {[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine, differing in substituent type, position, or backbone configuration. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound 4-OCF₂H, benzyl-isopropyl C₁₁H₁₄F₂NO 229.23 High lipophilicity (predicted LogP ~2.5)
{[2-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine 2-OCF₂H, benzyl-isopropyl C₁₁H₁₄F₂NO 229.23 Altered steric/electronic effects
(2,4-Difluorophenyl)methylamine 2,4-diF, benzyl-isopropyl C₁₀H₁₃F₂N 185.21 Enhanced metabolic resistance
(propan-2-yl){[4-(trifluoromethyl)phenyl]methyl}amine 4-CF₃, benzyl-isopropyl C₁₁H₁₄F₃N 233.23 Higher electron-withdrawing capacity
2-[4-(Trifluoromethyl)phenyl]propan-2-amine 4-CF₃, α,α-dimethyl substitution C₁₀H₁₂F₃N 203.21 Steric hindrance, CNS activity
2-[4-(Difluoromethoxy)phenyl]ethylamine 4-OCF₂H, ethylamine backbone C₉H₁₁F₂NO 187.19 Reduced lipophilicity (LogP ~1.8)

Substituent Position and Electronic Effects

  • Para vs. Ortho Difluoromethoxy Substitution: The para-substituted difluoromethoxy group in the target compound allows for optimal electronic effects, stabilizing the aromatic ring through resonance.
  • Trifluoromethyl (CF₃) vs. Difluoromethoxy (OCF₂H): The CF₃ group (evidence 15) is more electron-withdrawing than OCF₂H, leading to greater lipophilicity (LogP ~3.0 vs. ~2.5) and metabolic stability.

Backbone Modifications

  • Benzylamine vs. Ethylamine :
    Replacing the benzyl group with an ethylamine chain (evidence 21) reduces molecular weight (187.19 vs. 229.23) and lipophilicity, likely decreasing blood-brain barrier penetration .

  • α,α-Dimethyl Substitution :
    The dimethylated analog (evidence 17) introduces steric hindrance, which may limit rotational freedom and enhance selectivity for specific biological targets (e.g., serotonin receptors) .

Pharmacological Implications

  • Benzimidazole Derivatives :
    Isotonic analogs like isotonitazene (evidence 10, 12) share the isopropylamine motif but incorporate benzimidazole cores. These compounds exhibit potent opioid receptor agonism, highlighting the importance of the isopropyl group in CNS activity .
  • Metabolic Stability: Fluorinated substituents (e.g., CF₃, OCF₂H) reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs .

Commercial Availability

  • Suppliers such as Fluorochem (evidence 15) and Enamine Ltd. (evidence 8) offer analogs with trifluoromethyl or difluoromethoxy groups, indicating industrial relevance in drug discovery .

Biological Activity

The compound {[4-(difluoromethoxy)phenyl]methyl}(propan-2-yl)amine is a synthetic organic molecule with potential pharmacological applications. Its unique structure, characterized by the presence of difluoromethoxy and propan-2-yl amine functional groups, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H14F2N
  • Molecular Weight : 211.207 g/mol
  • CAS Number : Not specified in the search results.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with various receptors and enzymes. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. This compound may act as an agonist or antagonist at specific targets, modulating their activity and leading to various biological outcomes.

Antitumor Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, a related compound showed potent inhibition of human cancer cell lines by inducing apoptosis and cell cycle arrest. The docking studies suggest that such compounds can bind effectively to active sites of key enzymes involved in cancer progression, such as farnesyltransferase .

Neuropharmacological Effects

Research has highlighted the potential neuropharmacological effects of compounds with similar amine structures. These compounds have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of treating neurological disorders such as depression and anxiety . The presence of the difluoromethoxy group may enhance the selectivity and potency of these interactions.

Enzyme Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit critical enzymes involved in metabolic pathways. For example, fluorinated derivatives have shown promise as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer therapy . The inhibition profile suggests that this compound could potentially be explored for therapeutic applications in oncology.

Study 1: Antitumor Efficacy

A study involving a fluorinated analogue demonstrated significant growth inhibition across multiple cancer cell lines (A549, HepG2, DU145, MCF7). The results indicated that at a concentration of 30 μM, the compound achieved over 99% inhibition in several cases, with IC50 values ranging from 6.92 to 8.99 μM . This suggests a strong potential for further development in cancer treatment.

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

Study 2: Neuropharmacological Assessment

In another investigation, related compounds were tested for their effects on neurotransmitter release and reuptake inhibition in neuronal models. Results indicated that these compounds could enhance serotonin levels in synaptic clefts, presenting potential applications in treating mood disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination of 4-(difluoromethoxy)benzaldehyde with isopropylamine using sodium cyanoborohydride in methanol at pH 5–5. Alternatively, nucleophilic substitution of 4-(difluoromethoxy)benzyl chloride with isopropylamine in THF at reflux (66°C) for 12 hours achieves ~75% yield . Key parameters include temperature control (avoiding >70°C to prevent difluoromethoxy group degradation) and stoichiometric excess of isopropylamine (1.5:1 molar ratio) .
Method Reagents/ConditionsYieldPurity (HPLC)
Reductive AminationNaBH3CN, MeOH, pH 5–6, 24h, RT68%≥95%
Nucleophilic SubstitutionIsopropylamine, THF, 66°C, 12h75%≥93%

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodology : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

  • 1H NMR : Look for characteristic signals: δ 1.2 ppm (d, 6H, CH(CH3)2), δ 3.1 ppm (m, 1H, CH(CH3)2), δ 4.5 ppm (s, 2H, CH2), δ 7.3–7.5 ppm (m, 4H, aromatic) .
  • HRMS : Expected [M+H]+ = 256.1254 (C12H16F2NO); deviation >2 ppm suggests impurities .
    • Advanced Tip : Use X-ray crystallography (as in ) to resolve ambiguous stereochemistry.

Q. What preliminary biological activity screens are recommended?

  • Methodology :

  • Receptor Binding Assays : Test affinity for adrenergic (α1, α2) and dopaminergic (D2) receptors at 1–100 µM using radioligand displacement (e.g., [3H]prazosin for α1) .
  • Cytotoxicity : Screen against HEK-293 cells via MTT assay (IC50 > 50 µM suggests low acute toxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect pharmacological activity?

  • Methodology : Compare with analogs (e.g., 4-methoxy or 4-chloro derivatives):

  • Replace difluoromethoxy with methoxy: Reduces logP by 0.5 but increases α1 affinity by 3-fold (likely due to reduced steric hindrance) .

  • Fluorine substitution at para position enhances metabolic stability (t1/2 in liver microsomes increases from 2.1h to 4.8h) .

    Substituent logPα1 IC50 (nM)Metabolic t1/2 (h)
    -OCHF22.81204.8
    -OCH32.3402.1
    -Cl3.1903.5

Q. What advanced analytical techniques resolve isomeric impurities or degradation products?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak AD-H column (n-hexane:isopropanol 90:10) to separate enantiomers (Rf difference ≥1.5) .
  • GC-MS/MS : Detect thermal degradation products (e.g., difluoromethoxy → fluoride ions at m/z 19) with electron ionization (70 eV) .

Q. How does the compound’s environmental fate correlate with its physicochemical properties?

  • Methodology : Apply QSAR models to predict biodegradation (e.g., BIOWIN3 estimates 0.25, indicating low biodegradability). Validate via OECD 301F test: <10% mineralization in 28 days . Key parameters:

  • Water solubility : 1.2 mg/L (limits aquatic bioavailability).
  • Kow (logP) : 2.8 (moderate bioaccumulation risk) .

Q. What computational strategies predict binding modes to target proteins?

  • Methodology :

  • Docking (AutoDock Vina) : Dock into α1-adrenergic receptor (PDB: 2RH1). The isopropyl group forms van der Waals contacts with Leu314, while difluoromethoxy interacts via π-stacking with Phe288 .
  • MD Simulations (GROMACS) : 100-ns trajectories reveal stable hydrogen bonds between the amine and Asp106 (occupancy >80%) .

Contradictions & Validation

  • Synthetic Yield vs. Purity : reports 88% yield for a similar amine synthesis, but impurities (e.g., unreacted benzyl chloride) may require silica gel chromatography (hexane:EtOAc 4:1) for ≥95% purity .
  • Receptor Specificity : While suggests adrenergic activity, cross-reactivity with serotonin receptors (5-HT2A) requires functional cAMP assays to confirm selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.